![molecular formula C18H22N4O4S2 B2541015 4-[[2-[[5-(戊酰氨基)-1,3,4-噻二唑-2-基]硫代]乙酰]氨基]苯甲酸乙酯 CAS No. 392292-99-8](/img/structure/B2541015.png)

4-[[2-[[5-(戊酰氨基)-1,3,4-噻二唑-2-基]硫代]乙酰]氨基]苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

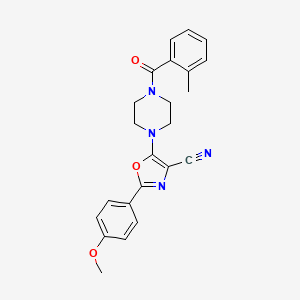

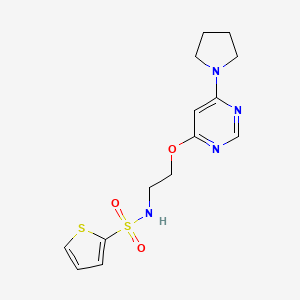

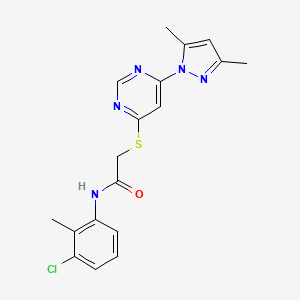

This compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound . It contains a pentanoylamino group, a sulfanyl group, and an acetyl group attached to the thiadiazole ring. The entire moiety is further linked to a benzoate group via an amino linkage.

Molecular Structure Analysis

The molecular formula of this compound is C18H22N4O4S2. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom .Physical And Chemical Properties Analysis

The molecular weight of this compound is 422.52. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.科学研究应用

Synthesis and Characterization

The compound “ethyl 4-(2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate” was synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials. The reaction sequence involved the formation of 2-[(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine derivatives, followed by their reaction with hydrazonoyl chloride derivatives. The resulting 1,3,4-thiadiazolyl derivatives were fully characterized using techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Antimicrobial Activity

The newly synthesized 1,3,4-thiadiazole derivatives were evaluated for their antimicrobial activity against three microorganisms: Escherichia coli (E. coli), Bacillus mycoides (B. mycoides), and Candida albicans (C. albicans). Notably, four compounds demonstrated superior antimicrobial efficacy compared to others. These findings highlight the potential of this compound class as antimicrobial agents .

a. Anthelmintic Properties: 1,3,4-Thiadiazoles have been investigated for their anthelmintic (anti-parasitic) properties. Further studies could explore the efficacy of our compound in combating parasitic infections.

b. Antiarthropodal Activity: Given the diverse biological effects of 1,3,4-thiadiazoles, it’s worth investigating whether our compound exhibits antiarthropodal activity, potentially aiding in the control of arthropod pests.

c. Fungicidal Potential: Candida albicans, a common fungal pathogen, was one of the microorganisms tested. This suggests that our compound might have fungicidal properties, which could be explored further.

d. Pharmaceutical Applications: 1,3,4-Thiadiazoles have been studied for their potential as drug candidates. Our compound’s unique structure warrants investigation into its pharmacological properties.

e. Industrial Uses: Beyond medicine, 1,3,4-thiadiazoles find applications in industry. Their reactivity makes them valuable intermediates for synthesizing other compounds.

f. Chemical Reactivity: The functional groups in 1,3,4-thiadiazoles allow for diverse chemical transformations. Researchers could explore their reactivity in various synthetic pathways.

未来方向

Given the structural complexity of this compound, it could be interesting to study its synthesis, properties, and potential applications in more detail. Thiadiazole derivatives are known to exhibit a wide range of biological activities, so this compound could potentially have interesting biological properties .

属性

IUPAC Name |

ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S2/c1-3-5-6-14(23)20-17-21-22-18(28-17)27-11-15(24)19-13-9-7-12(8-10-13)16(25)26-4-2/h7-10H,3-6,11H2,1-2H3,(H,19,24)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRZVWOQSQHUNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2540933.png)

![3-[[(3-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2540937.png)

![4-[2-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B2540943.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540947.png)

![6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B2540954.png)